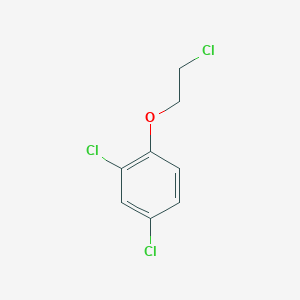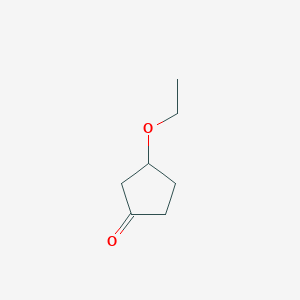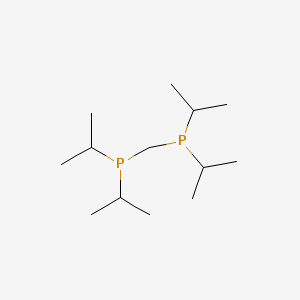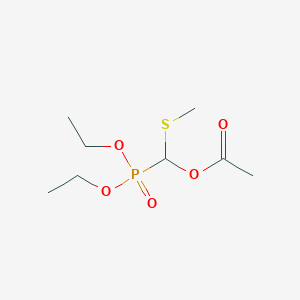
2,4-Dichloro-1-(2-chloroethoxy)benzene
Descripción general
Descripción
2,4-Dichloro-1-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H7Cl3O It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a 2-chloroethoxy group is attached at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-chloroethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, resulting in the substitution of hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Phenolic Compounds: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(2-chloroethoxy)benzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the benzene ring towards electrophilic substitution . The ether linkage can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the 2-chloroethoxy group.
2,4-Dichloro-1-nitrobenzene: Contains a nitro group instead of the 2-chloroethoxy group.
1,2-Dichlorobenzene: Chlorine atoms are adjacent rather than at the 2 and 4 positions.
Uniqueness
2,4-Dichloro-1-(2-chloroethoxy)benzene is unique due to the presence of both chlorine atoms and the 2-chloroethoxy group, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Propiedades
IUPAC Name |
2,4-dichloro-1-(2-chloroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNUXFYQGGBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513203 | |
| Record name | 2,4-Dichloro-1-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64010-13-5 | |
| Record name | Benzene, 2,4-dichloro-1-(2-chloroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64010-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)






![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)


![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)

![Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate](/img/structure/B14504106.png)

